molecular formula C10H13N3O2S2 B2462428 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane CAS No. 2220167-54-2

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane

Cat. No.: B2462428
CAS No.: 2220167-54-2
M. Wt: 271.35
InChI Key: VMKCGPHNTOXEOQ-UHFFFAOYSA-N
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Description

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is a heterocyclic compound that contains a dithiazepane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of a “one-pot” synthesis where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .

Industrial Production Methods

the principles of green and sustainable chemistry are often applied to optimize the synthesis process, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets, such as DNA-dependent protein kinase catalytic subunits. This interaction inhibits the enzyme’s activity, thereby interfering with DNA repair processes. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function and leading to the accumulation of DNA damage in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is unique due to its dithiazepane ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other pyridine derivatives and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5-(4-methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-17-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCGPHNTOXEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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